molecular formula C8H9F2NO B3372926 4-(2,2-Difluoroethoxy)aniline CAS No. 937606-77-4

4-(2,2-Difluoroethoxy)aniline

Cat. No. B3372926
CAS RN: 937606-77-4
M. Wt: 173.16 g/mol
InChI Key: LJBLGEVQJBDSGH-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)aniline is an organic compound with the CAS Number: 937606-77-4 . It has a molecular weight of 173.16 and its IUPAC name is 4-(2,2-difluoroethoxy)aniline . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 4-(2,2-Difluoroethoxy)aniline is 1S/C8H9F2NO/c9-8(10)5-12-7-3-1-6(11)2-4-7/h1-4,8H,5,11H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-(2,2-Difluoroethoxy)aniline is a liquid at room temperature . It has a molecular weight of 173.16 .

Scientific Research Applications

Electrochemical Synthesis and Applications

  • Polymer Synthesis for Solar Cells : A novel polymer based on a similar monomer structure was synthesized and applied in dye-sensitized solar cells, demonstrating enhanced energy conversion efficiency due to its high conducting and porous nature (Shahhosseini et al., 2016).

Material Science and Synthesis

  • Electrochromic Materials Development : Novel donor–acceptor systems incorporating aniline derivatives were synthesized and showed promising electrochromic properties in the near-infrared region, indicating their potential use in electrochromic devices (Li et al., 2017).
  • Synthesis of Aniline Derivatives for Electroluminescence : A new class of emitting amorphous molecular materials with bipolar character was synthesized, featuring aniline derivatives for color-tunable electroluminescence, indicating their application in organic electroluminescent devices (Doi et al., 2003).

Sensor Technology

  • Nonenzymatic Glucose Sensors : The inductive effect on the pK(a) of poly(aniline) was utilized to develop a nonenzymatic glucose sensor, leveraging the unique properties of aniline derivatives for sensitive and selective detection (Shoji & Freund, 2001).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H312, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely.

properties

IUPAC Name

4-(2,2-difluoroethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c9-8(10)5-12-7-3-1-6(11)2-4-7/h1-4,8H,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBLGEVQJBDSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501299568
Record name 4-(2,2-Difluoroethoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2-Difluoroethoxy)aniline

CAS RN

937606-77-4
Record name 4-(2,2-Difluoroethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937606-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,2-Difluoroethoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,2-difluoroethoxy)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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